molecular formula C11H20O6 B14605545 Hexanedioic acid;2-methyloxirane;oxirane CAS No. 37310-98-8

Hexanedioic acid;2-methyloxirane;oxirane

Katalognummer: B14605545
CAS-Nummer: 37310-98-8
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: AEGBOSBMZYQQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanedioic acid, 2-methyloxirane, and oxirane are compounds that form a polymer with a molecular formula of (C₆H₁₀O₄.C₃H₆O.C₂H₄O)ₓ . These compounds are significant in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Hexanedioic Acid:

    2-Methyloxirane:

Industrial Production Methods

    Hexanedioic Acid: Industrially produced by the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.

    2-Methyloxirane: Produced via the chlorohydrin process, where propylene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to form propylene oxide.

    Oxirane: Produced by the direct oxidation of ethylene using a silver catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, forming various oxidized products.

    Reduction: They can be reduced to form alcohols or other reduced forms.

    Substitution: These compounds can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products

    Oxidation: Produces carboxylic acids, aldehydes, or ketones.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Used as intermediates in organic synthesis.
  • Serve as monomers for polymer production.

Biology

  • Studied for their potential biological activities and interactions with biological molecules.

Medicine

  • Investigated for their potential use in drug delivery systems and as pharmaceutical intermediates.

Industry

  • Used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action for these compounds involves their reactivity due to the presence of functional groups such as carboxylic acids and epoxides. These functional groups can undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylene Glycol: Similar in structure to oxirane but with two hydroxyl groups.

    Propylene Glycol: Similar to 2-methyloxirane but with two hydroxyl groups.

    Cyclohexane: Similar to hexanedioic acid but lacks the carboxylic acid groups.

Uniqueness

    Hexanedioic Acid: Unique due to its six-carbon chain with two carboxylic acid groups, making it a key monomer for nylon production.

    2-Methyloxirane: Unique due to its three-membered ring structure, making it highly reactive.

    Oxirane: Unique due to its simple three-membered ring structure, making it a versatile intermediate in chemical synthesis.

Eigenschaften

CAS-Nummer

37310-98-8

Molekularformel

C11H20O6

Molekulargewicht

248.27 g/mol

IUPAC-Name

hexanedioic acid;2-methyloxirane;oxirane

InChI

InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2

InChI-Schlüssel

AEGBOSBMZYQQTD-UHFFFAOYSA-N

Kanonische SMILES

CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O

Verwandte CAS-Nummern

37310-98-8
58481-42-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.